Oxibendazole-d7: A Technical Guide for Researchers
Oxibendazole-d7: A Technical Guide for Researchers
An In-depth Examination of a Key Analytical Standard in Drug Development and Food Safety
Abstract
This technical guide provides a comprehensive overview of Oxibendazole-d7, a deuterated isotopologue of the anthelmintic drug oxibendazole (B1677860). Primarily utilized as an internal standard in analytical chemistry, Oxibendazole-d7 is indispensable for the accurate quantification of oxibendazole residues in various matrices, particularly in food products of animal origin. This document details its chemical properties, primary applications, and the mechanism of action of its non-deuterated counterpart, oxibendazole. Furthermore, it presents a detailed experimental protocol for the determination of oxibendazole in milk samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with Oxibendazole-d7 as an internal standard. This guide is intended for researchers, scientists, and professionals in the fields of drug development, analytical chemistry, and food safety.
Introduction to Oxibendazole and its Deuterated Analog
Oxibendazole is a broad-spectrum benzimidazole (B57391) anthelmintic agent widely used in veterinary medicine to treat and control parasitic worm infections in animals such as horses, swine, dogs, and cats.[1] It is effective against a variety of internal parasites, including roundworms, strongyles, threadworms, and pinworms.[2][3] The widespread use of oxibendazole in livestock necessitates robust analytical methods to monitor its residue levels in food products to ensure consumer safety.
Oxibendazole-d7 is a stable, isotopically labeled version of oxibendazole where seven hydrogen atoms on the propoxy group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods. As an internal standard, Oxibendazole-d7 is added to samples at a known concentration before sample preparation and analysis. Because it is chemically and physically almost identical to oxibendazole, it experiences similar variations during extraction, cleanup, and ionization, thus allowing for accurate correction of analytical errors and precise quantification of the target analyte.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of Oxibendazole-d7 and its parent compound, oxibendazole, is presented below.
| Property | Oxibendazole-d7 | Oxibendazole |
| Chemical Name | Methyl (5-(propoxy-d7)-1H-benzo[d]imidazol-2-yl)carbamate | Methyl N-(6-propoxy-1H-benzimidazol-2-yl)carbamate |
| CAS Number | 1173019-44-7 | 20559-55-1 |
| Molecular Formula | C₁₂H₈D₇N₃O₃ | C₁₂H₁₅N₃O₃ |
| Molecular Weight | 256.31 g/mol | 249.27 g/mol |
| Appearance | White to off-white solid | White or yellowish crystalline powder |
| Purity (by HPLC) | ≥98% | ≥98% |
| Storage Temperature | 2-8°C | Room Temperature |
| Solubility | Soluble in DMSO and Methanol | Soluble in DMSO and Methanol |
Data compiled from various chemical supplier specifications.[6][7]
Mechanism of Action of Oxibendazole
The anthelmintic activity of oxibendazole, like other benzimidazoles, is primarily due to its ability to disrupt the formation of microtubules in parasitic worms.[3][8] Microtubules are essential cytoskeletal proteins involved in various vital cellular processes, including cell division, motility, and nutrient transport.
Oxibendazole selectively binds to the β-tubulin subunit of the parasite, inhibiting its polymerization with α-tubulin to form microtubules.[8][9] This disruption of microtubule assembly leads to impaired glucose uptake and depletion of glycogen (B147801) reserves in the parasite, ultimately resulting in its paralysis and death.[10]
Caption: Mechanism of action of Oxibendazole.
Primary Use of Oxibendazole-d7: An Analytical Internal Standard
The primary and critical application of Oxibendazole-d7 is as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry detection, such as LC-MS/MS. The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis for achieving the highest accuracy and precision.[4]
The workflow for using Oxibendazole-d7 as an internal standard typically involves the following steps:
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Sample Collection: A sample (e.g., milk, tissue) is collected.
-
Internal Standard Spiking: A precise and known amount of Oxibendazole-d7 solution is added to the sample at the beginning of the sample preparation process.
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Sample Preparation: The sample undergoes extraction and cleanup procedures to remove interfering matrix components.
-
LC-MS/MS Analysis: The prepared sample is injected into the LC-MS/MS system. The analyte (oxibendazole) and the internal standard (Oxibendazole-d7) are separated chromatographically and detected by the mass spectrometer.
-
Quantification: The concentration of oxibendazole in the original sample is determined by calculating the ratio of the peak area of oxibendazole to the peak area of Oxibendazole-d7 and comparing this ratio to a calibration curve.
Caption: Analytical workflow using an internal standard.
Detailed Experimental Protocol: Determination of Oxibendazole in Milk by UPLC-MS/MS
This section provides a representative experimental protocol for the quantitative analysis of oxibendazole in milk using Oxibendazole-d7 as an internal standard. The method utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by UPLC-MS/MS analysis.[2][11]
Materials and Reagents
-
Oxibendazole analytical standard
-
Oxibendazole-d7 internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)
-
Dispersive SPE (d-SPE) cleanup sorbents (e.g., PSA, C18)
-
Whole milk (as a control matrix and for sample analysis)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of oxibendazole and Oxibendazole-d7 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of oxibendazole by serial dilution of the stock solution with a suitable solvent (e.g., methanol:water, 50:50 v/v).
-
Internal Standard Working Solution: Prepare a working solution of Oxibendazole-d7 at a fixed concentration (e.g., 100 ng/mL) in the same solvent as the working standards.
Sample Preparation (QuEChERS)
-
Sample Measurement: Place 10 mL of milk into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the Oxibendazole-d7 working solution to the milk sample. For calibration standards, spike with the appropriate oxibendazole working standard solution.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts.
-
Shake vigorously again for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing the cleanup sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at 12000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer the supernatant to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.
-
UPLC-MS/MS Conditions
-
UPLC System: A high-performance UPLC system.
-
Column: A suitable reversed-phase column (e.g., C18, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient program to achieve good separation of oxibendazole and Oxibendazole-d7 from matrix interferences.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both oxibendazole and Oxibendazole-d7.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Oxibendazole | 250.1 | 218.1 |
| Oxibendazole-d7 | 257.1 | 225.1 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.[1]
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of oxibendazole to Oxibendazole-d7 against the concentration of the calibration standards.
-
Determine the concentration of oxibendazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
Oxibendazole-d7 is a critical tool for researchers and analytical scientists in ensuring the safety of food products and in the development of veterinary pharmaceuticals. Its role as an internal standard in LC-MS/MS methods allows for highly accurate and precise quantification of oxibendazole residues. The detailed protocol provided in this guide serves as a practical resource for laboratories involved in the analysis of benzimidazole anthelmintics. The continued use of stable isotope-labeled standards like Oxibendazole-d7 is fundamental to maintaining high standards of analytical rigor in regulatory monitoring and research.
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- 8. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
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